3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
5-naphthalen-2-yl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-14-11(15-16-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRAFYCODYLUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-2-carboxylic acid hydrazide with triethyl orthoformate and ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene-2,3-dione derivatives.
Reduction: Reduction reactions can convert the triazole ring into corresponding amines or hydrazines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a base.
Major Products Formed
Oxidation: Naphthalene-2,3-dione derivatives.
Reduction: Corresponding amines or hydrazines.
Substitution: Various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity:
Research indicates that 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition .
2. Anticancer Properties:
Recent investigations highlight the potential of this compound in cancer therapy. It has been shown to induce apoptosis in cancer cell lines by modulating pathways involved in cell growth and survival. The triazole moiety is believed to play a crucial role in this activity by interacting with specific biological targets .
3. Antiviral Activity:
There is emerging evidence supporting the antiviral activity of 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine against viruses such as HIV. The compound may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which could help in the development of new antiviral therapies .
Agricultural Applications
The compound has also been explored for its potential use as a fungicide in agriculture. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal diseases. The structure of 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine allows for modifications that can enhance its efficacy and reduce toxicity to non-target organisms .
Materials Science Applications
In materials science, 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine has been investigated for its properties as a corrosion inhibitor and in the development of advanced materials with specific thermal and mechanical properties. Its unique chemical structure allows it to interact favorably with various substrates .
Case Studies
Mechanism of Action
The mechanism of action of 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exerting neuroprotective effects . The compound’s ability to scavenge free radicals and modulate inflammatory responses also contributes to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity
- Naphthalen-2-yl derivatives: Compounds like 7b (83% yield) and 7ba (60% yield) with methoxyphenoxyethyl side chains demonstrated potent anticancer activity, likely due to enhanced lipophilicity and membrane penetration .
- Quinoline-triazole hybrids: Derivatives such as 3a–h (Schiff bases) showed dual EGFR/HER-2 inhibition, but their activity was lower than naphthalen-2-yl analogs, possibly due to reduced aromatic interactions .
Antimicrobial Activity
- N42FTA: A non-naphthalene derivative (3-(2-furyl)-1H-1,2,4-triazol-5-amine) inhibited Pseudomonas aeruginosa FabA with pIC₅₀ = 5.7, suggesting that furyl groups are sufficient for enzyme binding .
Physicochemical Properties
- Molecular weight : Naphthalen-2-yl derivatives (e.g., 210.235 g/mol) are heavier than pyridinyl (161 g/mol) or phenyl (160 g/mol) analogs .
- Solubility: Derivatives with methoxyphenoxyethyl groups (e.g., 7a, 7b) exhibit improved solubility in organic solvents compared to unsubstituted triazoles .
- Thermal stability : Triazole cores are inherently stable, but substituents like trifluoromethyl (e.g., TFAT ) or azido groups (e.g., energetic salts ) drastically alter stability and reactivity.
Biological Activity
3-(Naphthalen-2-yl)-1H-1,2,4-triazol-5-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other therapeutic potentials.
The chemical formula of 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine is , with a molecular weight of 184.20 g/mol. The compound features a naphthalene moiety attached to a triazole ring, which is crucial for its biological activities.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. In particular, studies have shown that compounds with a similar structure to 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine display a broad spectrum of antibacterial activity against various strains of bacteria. For instance:
- Study Findings : A study indicated that triazole derivatives showed remarkable selectivity against Bacillus subtilis, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone .
Antifungal Activity
The antifungal properties of triazoles are well-documented. Compounds similar to 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine have been tested against various fungal strains:
- Mechanism : The antifungal action is primarily attributed to the inhibition of fungal sterol biosynthesis .
| Compound | Target Fungi | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Triazole Derivative C | Candida albicans | 20 | |
| 3-(Naphthalen-2-yl)-1H-1,2,4-triazol-5-amine | Aspergillus niger | TBD | Current Study |
Anticancer Activity
The anticancer potential of triazole derivatives has garnered attention in recent years. Research has shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth:
- Case Study : A study highlighted that certain triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies suggest that modifications on the naphthalene and triazole moieties can significantly affect biological activity. For example:
- Substituents on the Naphthalene Ring : The presence of electron-donating or electron-withdrawing groups can enhance or diminish activity.
- Triazole Ring Modifications : Alterations in the triazole ring can lead to improved binding affinity to target proteins.
Q & A
Basic: What are the most effective synthetic routes for 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting naphthalen-2-yl-substituted precursors with triazole-forming agents like thiosemicarbazides or cyanamide derivatives under reflux conditions. For example, Lan et al. () achieved an 81% yield for 3-(naphthalen-2-yl)-1-phenyl-1H-1,2,4-triazol-5-amine using aryl hydrazines and nitriles in methanol, catalyzed by triethylamine. Key steps include:
- Precursor activation : Naphthalen-2-yl nitriles or carboxamides.
- Cyclization : Under acidic or basic conditions (e.g., HCl or KOH).
- Purification : Recrystallization from ethanol/water mixtures or column chromatography .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization requires balancing temperature, solvent polarity, and catalyst selection. For instance:
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may promote side reactions. Lan et al. () observed higher yields (90%) for 3-(naphthalen-2-yl)-1-(p-tolyl)-1H-1,2,4-triazol-5-amine at 80°C compared to room temperature.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors, while methanol aids in cyclization.
- Catalysts : Triethylamine or pyridine minimizes side reactions by neutralizing acidic byproducts .
Methodological Tip : Use design of experiments (DoE) to systematically vary parameters and identify optimal conditions.
Basic: What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirms aromatic proton environments (e.g., naphthalene protons at δ 7.4–8.5 ppm) and triazole ring carbons (δ 145–160 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 261 for C12H11N4).
- IR Spectroscopy : Identifies NH stretches (3200–3400 cm⁻¹) and C=N/C=C vibrations (1600–1650 cm⁻¹) .
Advanced: How can discrepancies in spectral data be resolved during structural elucidation?
Discrepancies often arise from tautomerism or impurities. For example:
- Tautomerism : The triazole ring can exist in 1H or 2H tautomeric forms, altering NMR shifts. Use variable-temperature NMR to observe dynamic equilibria.
- Impurity Profiling : Combine HPLC with high-resolution MS to detect byproducts (e.g., unreacted naphthalene precursors).
- X-ray Crystallography : Resolves ambiguity by providing definitive bond lengths/angles, as demonstrated for similar triazoles in .
Basic: What biological activities are associated with this compound?
Triazole-naphthalene hybrids exhibit:
- Antimicrobial Activity : Inhibition of bacterial ketol-acid reductoisomerase (KARI), disrupting branched-chain amino acid biosynthesis.
- Anticancer Potential : Intercalation with DNA or tubulin polymerization inhibition, as seen in structurally analogous compounds ().
- Enzyme Inhibition : Targets like tyrosine kinases or topoisomerases due to π-π stacking with aromatic enzyme pockets .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Key SAR insights:
- Naphthalene Substitution : Electron-withdrawing groups (e.g., -NO2) at the 6-position enhance antimicrobial potency by increasing electrophilicity.
- Triazole Modifications : Bulky substituents (e.g., p-tolyl) improve binding to hydrophobic enzyme pockets ().
- Linker Optimization : Replacing the amine with a thioether (as in ) boosts metabolic stability.
Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Basic: What are the solubility and stability profiles of this compound?
- Solubility : Low aqueous solubility (~18 µg/mL at pH 7.4, similar to ’s triazole derivatives). Enhancers include DMSO or β-cyclodextrin inclusion complexes.
- Stability : Degrades under strong UV light or acidic conditions. Store at -20°C in amber vials under inert gas .
Advanced: How can data contradictions in biological assays be addressed?
Common issues and solutions:
- False Positives in Antimicrobial Assays : Use resazurin-based viability assays alongside colony-forming unit (CFU) counts to confirm bacteriostatic vs. bactericidal effects.
- Cytotoxicity Variability : Normalize results to cell confluency using real-time impedance monitoring (e.g., xCELLigence).
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to ensure reproducibility across triplicates .
Advanced: What experimental designs are recommended for studying metabolic pathways?
- Isotopic Labeling : Use 15N-labeled analogs (as in ) to track metabolic incorporation via LC-MS/MS.
- Microsomal Assays : Incubate with liver microsomes and NADPH to identify phase I metabolites.
- In Vivo Imaging : Radiolabel with 11C for PET imaging to assess biodistribution .
Basic: What safety precautions are necessary when handling this compound?
- Toxicity : Potential irritant (wear gloves, goggles).
- Waste Disposal : Neutralize with 10% NaOH before incineration.
- Storage : Inert atmosphere to prevent oxidation () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
